molecular formula C18H22BNO2 B7955024 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7955024
M. Wt: 295.2 g/mol
InChI Key: JKJRHPDUAIOJGW-UHFFFAOYSA-N
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Description

3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound characterized by the presence of a phenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

  • Borylation Reaction: The starting material, aniline, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

  • Coupling Reaction: The resulting boronic acid derivative is then coupled with a phenyl halide (e.g., bromobenzene) using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form nitrobenzene derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides (e.g., lithium aluminum hydride, LiAlH₄).

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids (e.g., nitric acid, HNO₃) or halogenating agents (e.g., bromine, Br₂).

Major Products Formed:

  • Oxidation: Nitrobenzene derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

Chemistry: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is valuable for forming carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it a versatile tool for medicinal chemistry.

Medicine: The compound's derivatives can be explored for their potential therapeutic properties. For example, they may be used in the development of new drugs targeting various diseases, such as cancer and infectious diseases.

Industry: In the material science industry, this compound can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group to the coupling partner.

Molecular Targets and Pathways: In medicinal applications, the compound's derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the specific biological activity being targeted.

Comparison with Similar Compounds

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

  • 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

  • tert-butyl 3-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

  • Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Uniqueness: 3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique in its combination of the phenyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups, which provides it with distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-10-14(20)12-15(16)13-8-6-5-7-9-13/h5-12H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRHPDUAIOJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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